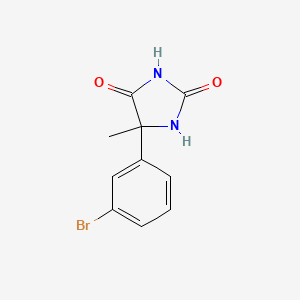

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Descripción general

Descripción

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, commonly referred to as BMID, is an organic compound that has been used in a variety of scientific applications. It is a colorless solid that is soluble in water and ethanol. BMID is an important intermediate in the synthesis of various compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of other compounds such as amino acids and heterocycles. Furthermore, BMID has been used in a variety of biochemical and physiological studies due to its unique properties. In

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Chemical Properties

- Synthesis of Novel Compounds : A study conducted by Klásek et al. (2010) described the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the formation of novel compounds including 5-phenyl-2-thioxospiro[imidazolidine-4,3′-[3H]indol]-2′-ones and (2-methylaminophenyl)-5-phenyl-1H-imidazole-2(3H)-thiones (Klásek, Lyčka, Mikšík, & Růžička, 2010).

- Synthesis of Substituted Imidazolidines : Another study by Sedlák et al. (2005) discussed the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from phenyl isocyanates and 2-amino-2-phenylpropanenitrile, illustrating the diverse synthetic pathways and structural characterization of imidazolidine derivatives (Sedlák, Keder, Hanusek, & Růžička, 2005).

2. Pharmacological Applications and Studies

- Antitumor Activity : El-Sayed et al. (2018) designed and synthesized new hybrids of imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. This study indicates the potential of such compounds in cancer treatment (El-Sayed, El-Ashmawy, Bayoumi, Hassan, & El-Subbagh, 2018).

3. Structural and Spectroscopic Analysis

- Crystallography and Molecular Structure : Sethusankar et al. (2002) provided detailed insights into the crystallography and molecular structure of a related compound, showcasing the significance of structural analysis in understanding the properties of imidazolidine derivatives (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Direcciones Futuras

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for its potential medicinal properties, or for its chemical reactivity. Further studies could also explore its synthesis and the development of derivatives with improved properties .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes . The resulting changes can lead to a wide range of biological effects, depending on the specific targets and the nature of the interaction.

Biochemical Pathways

These pathways can lead to various downstream effects, including the regulation of cell growth, inflammation, immune response, and metabolic processes .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Propiedades

IUPAC Name |

5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKFINAXYHAEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287859 | |

| Record name | 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6943-33-5 | |

| Record name | 6943-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

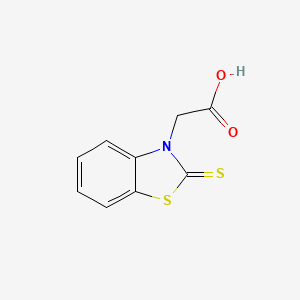

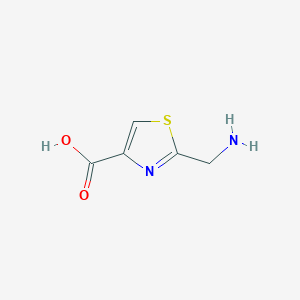

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.